5-fluoro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide
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Overview
Description
5-fluoro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a fluorine atom and a carboxamide group, as well as a pyrazole moiety linked via an ethoxyethyl chain.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes, receptors, and transporters, to exert their effects .
Mode of Action
It is likely that the compound interacts with its targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, leading to diverse biological effects . For example, some imidazole-containing compounds have been reported to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The compound’s solubility, lipophilicity, and stability, among other factors, would influence its adme properties and thus its bioavailability .
Result of Action
The compound’s interaction with its targets could lead to changes in cellular signaling, gene expression, or metabolic processes, among other effects .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability . For example, the compound’s solubility and stability could be affected by the pH of its environment, while its interaction with its targets could be influenced by the presence of other molecules .
Biochemical Analysis
Biochemical Properties
Similar compounds with a pyrazole ring have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution to introduce the fluorine atom . The pyrazole moiety can be introduced through a condensation reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-fluoro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-methoxypyridine-3-carboxamide
- 5-fluoro-2-ethoxypyridine-3-carboxamide
- 5-fluoro-2-(1H-pyrazol-1-yl)pyridine-3-carboxamide
Uniqueness
5-fluoro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide is unique due to the presence of both a pyrazole moiety and a fluorine-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-fluoro-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammation. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a fluorinated pyridine ring and a pyrazole moiety, which are known to contribute to its biological properties.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Notably, it has been shown to act as a selective modulator of certain receptors involved in cancer progression and inflammatory responses.
Target Interactions
- Androgen Receptor Modulation : The compound exhibits tissue-selective activity on androgen receptors, which is significant for treating hormone-dependent cancers .
- Kinase Inhibition : It may inhibit specific kinases involved in cellular signaling pathways that regulate cell proliferation and survival .
In Vitro Studies
Recent research indicates that compounds with similar structures to this compound have shown promising anti-cancer activity. For instance, studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-231 (Breast) | 10 | Significant proliferation inhibition |
A549 (Lung) | 15 | Moderate proliferation inhibition |
HepG2 (Liver) | 12 | Significant proliferation inhibition |
In Vivo Studies
In vivo evaluations have confirmed the efficacy of similar compounds in animal models. For example, a study reported significant tumor size reduction in xenograft models treated with pyrazole derivatives .
Case Studies
- Case Study 1 : A clinical trial involving a related pyrazole compound demonstrated a marked improvement in patient outcomes with hormone-receptor-positive breast cancer when combined with standard therapies.
- Case Study 2 : An experimental model showed that the compound effectively reduced inflammation markers in models of rheumatoid arthritis, suggesting potential for treating inflammatory diseases .
Pharmacological Profile
The pharmacological profile of this compound highlights its potential as an anti-inflammatory and anticancer agent. Key findings include:
Properties
IUPAC Name |
5-fluoro-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2/c14-12-8-11(9-15-10-12)13(19)16-3-6-20-7-5-18-4-1-2-17-18/h1-2,4,8-10H,3,5-7H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGNAANBHJFZKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)C2=CC(=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.